{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
Description
{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a halogenated phenylalkylamine derivative with a complex substitution pattern. The compound features a central phenyl ring substituted at the 2-position with chlorine and at the 4-position with a 2,4-dichlorophenoxy group. A methylamine group is attached to the benzylic carbon, forming the hydrochloride salt.
Properties
IUPAC Name |
1-[2-chloro-4-(2,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO.ClH/c1-18-8-9-2-4-11(7-12(9)16)19-14-5-3-10(15)6-13(14)17;/h2-7,18H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEHDQPYKFJDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a tri-chlorinated aromatic system with a phenoxy linkage and a tertiary amine moiety. The presence of three chlorine atoms at the 2-, 4- (on the central phenyl ring), and 2',4'-positions (on the phenoxy ring) necessitates regioselective halogenation strategies. The methylamine group introduces stereoelectronic considerations during nucleophilic substitutions.
Retrosynthetic Breakdown
Retrosynthetic analysis suggests three logical intermediates (Figure 1):
Synthetic Pathways
Pathway A: Nucleophilic Aromatic Substitution Followed by Reductive Amination
Step 1: Synthesis of 2-Chloro-4-(2,4-Dichlorophenoxy)Benzyl Chloride
A mixture of 2,4-dichlorophenol (1.0 eq) and 2-chloro-4-hydroxybenzyl chloride (1.2 eq) undergoes nucleophilic substitution in anhydrous DMF at 80°C with K2CO3 (2.5 eq) as base. The reaction achieves 78% yield after 12 hours, producing 2-chloro-4-(2,4-dichlorophenoxy)benzyl chloride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Catalyst | K2CO3 |
| Reaction Time | 12 h |
| Yield | 78% |
Step 2: Reductive Amination with Methylamine
The benzyl chloride intermediate (1.0 eq) reacts with methylamine (3.0 eq) in THF under reflux. Sodium triacetoxyborohydride (1.5 eq) facilitates reductive amination over 6 hours, yielding the tertiary amine precursor with 65% efficiency.
Step 3: Hydrochlorination
The free base is treated with HCl gas in diethyl ether at 0–5°C, precipitating the hydrochloride salt in 92% yield.
Pathway B: Friedel-Crafts Alkylation Route
Step 1: Dichlorophenoxybenzene Synthesis
2,4-Dichlorophenol (1.0 eq) couples with 1,3-dichloro-4-iodobenzene (1.1 eq) via Ullmann reaction using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C. This 18-hour reaction achieves 81% yield of the dichlorophenoxybenzene intermediate.
Step 2: Benzylic Bromination
N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq) in CCl4 at 80°C introduce the bromomethyl group regioselectively at the 4-position (73% yield).
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics for Pathways A and B
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | 47% | 40% |
| Critical Challenges | Regioselectivity | Bromination Efficiency |
| Scalability | Moderate | High |
| Purity (HPLC) | 98.5% | 97.2% |
Pathway A offers superior regioselectivity due to the directed ortho-effect in nucleophilic substitutions, while Pathway B benefits from robust Friedel-Crafts intermediates that enhance scalability.
Optimization Strategies
Solvent System Tuning
Replacing DMF with N-methylpyrrolidone (NMP) in Pathway A increases Step 1 yield to 85% by improving phenolic oxygen nucleophilicity.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may produce amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce secondary amines.
Scientific Research Applications
{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
(a) {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- Structure: Bromine replaces chlorine at the 2-position of the phenoxy group.
- Molecular Weight : 363.08 g/mol (vs. ~314.6 g/mol for the main compound, estimated based on Cl/Br substitution).
- Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine .
- CAS : 2089255-78-3.
(b) {1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride
- Structure: Ethyl group replaces the benzylic methyl, and the phenoxy group lacks the 4-chloro substituent.
- Reduced halogenation may lower electrophilicity and reactivity .
(c) {[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine
- Structure: 3,5-Dichloro substitution on the phenoxy group instead of 2,4-dichloro.
- CAS : 1153460-92-3.
- Impact : Meta-substitution disrupts the para-directed electronic effects seen in the main compound, which could influence interactions with biological targets .
Functional Group Modifications
(a) N-[3-(2,4-Dichlorophenoxy)propyl]-N-methylprop-2-en-1-amine hydrochloride
(b) 2-Amino-5-Methylphenol Hydrochloride Derivatives
- Structure: Lack the dichlorophenoxy group but share aromatic amine features.
- Synthesis : Prepared via trichloroacetyl chloride and acid hydrolysis, contrasting with the likely SNAr or Ullmann coupling routes for the main compound .
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Main Compound | C14H13Cl3NO·HCl | ~314.6 (estimated) | 2-Cl, 4-(2,4-Cl2-phenoxy), methylamine |
| {[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl} | C14H14BrCl2NO·HCl | 363.08 | 2-Br, 4-Cl-phenoxy |
| {1-[2-Cl-4-(2-Cl-phenoxy)phenyl]ethyl} | C15H15Cl2NO·HCl | ~308.2 (estimated) | Ethyl chain, 2-Cl-phenoxy |
| {[2-(3,5-Cl2-phenoxy)phenyl]methyl} | C14H13Cl2NO·HCl | ~314.6 (estimated) | 3,5-Cl2-phenoxy |
Biological Activity
{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride, a compound with the molecular formula C14H12Cl3NO·HCl, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 353.07 g/mol
- CAS Number : 2089277-33-6
- Structure : The compound features multiple chlorine substitutions and a phenoxy group, which may influence its biological interactions and stability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it was tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, revealing significant growth inhibition with IC50 values in the micromolar range.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may bind to certain receptors, affecting downstream signaling pathways associated with cell proliferation and apoptosis.
Toxicological Studies
A study investigated the toxicological effects of related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities. The findings indicated that exposure to these compounds could impair mitochondrial function in rat liver cells without significant oxidative stress induction but did affect ATP levels and membrane integrity in a concentration-dependent manner .
Environmental Impact
Given its structural similarity to herbicides such as 2,4-D, research has also focused on the environmental impact of this compound. Studies suggest that it can affect non-target organisms and disrupt ecological balances when released into the environment.
Comparative Analysis with Similar Compounds
The compound can be compared with similar chlorinated phenyl compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| {[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}amine | Moderate cytotoxicity | Presence of hydrochloride salt |
| {[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(ethyl)amine | Lower activity | Ethyl substitution affects potency |
| {[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(propyl)amine | Similar activity | Propyl group alters solubility |
Q & A
Basic Research Questions
Q. What methodologies are recommended to optimize the synthesis yield of {[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of conditions:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates and reducing side reactions .
- Catalysts : Palladium or copper salts can accelerate coupling reactions critical for constructing the aromatic backbone .
- Purification : Column chromatography or recrystallization is essential to isolate the hydrochloride salt with ≥95% purity .
- Key Parameters : Temperature (60–80°C for nucleophilic substitutions), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:alkylating agent) .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro, methoxy groups) and confirms tertiary amine formation .
- IR Spectroscopy : Detects N–H stretches (3200–3400 cm⁻¹) and C–Cl bonds (550–850 cm⁻¹) to verify functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₂Cl₃NO) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal structure and stereochemistry for salts .
Q. How can researchers address solubility challenges in aqueous and organic media?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility via protonation of the amine group; adjust pH (4–6) for stability .
- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility in biological assays .
- Surfactants : Polysorbate-80 (0.1% w/v) aids dispersion in hydrophobic matrices .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of substituents in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro and dichlorophenoxy groups activate the aromatic ring for NAS by reducing electron density at the para position .
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k) under varying temperatures (25–80°C) and solvent polarities .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity for substituent addition .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability to assess metabolic stability (e.g., CYP450 interactions) .
- Metabolite Identification : LC-MS/MS detects active metabolites that may explain discrepancies in potency .
- Dose-Response Optimization : Use Hill equation modeling to correlate in vitro IC₅₀ values with in vivo efficacy thresholds .
Q. What strategies are recommended for designing analogs to establish structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Replace chloro groups with fluoro or methoxy moieties to modulate lipophilicity (logP) and receptor binding .
- Scaffold Hopping : Integrate heterocyclic cores (e.g., imidazole) to enhance selectivity for amine transporters .
- Biological Assays : Test analogs against target enzymes (e.g., monoamine oxidases) using fluorometric or radiometric assays .
Q. How should researchers resolve conflicting spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with synthesized reference standards or computational predictions .
- Dynamic NMR : Resolve tautomerism or conformational equilibria by analyzing temperature-dependent chemical shifts .
- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm nitrogen environments in complex spectra .
Q. What computational approaches predict binding modes with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT₂A) using crystal structures (PDB ID: 6WGT) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Partial least squares (PLS) regression correlates substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
